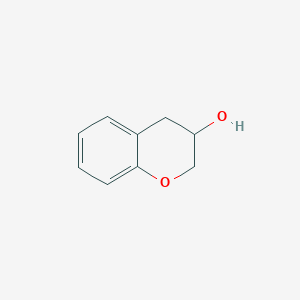

chroman-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLDKCGIBIGVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343681 | |

| Record name | 3-Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21834-60-6 | |

| Record name | 3-Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chroman 3 Ol and Its Derivatives

Classical and Conventional Synthetic Routes to the Chroman-3-ol Nucleus

Conventional methods for synthesizing the this compound scaffold rely on fundamental organic transformations, including reductions, multi-component couplings, and oxidative cyclizations.

One of the most direct methods for preparing this compound involves the reduction of coumarin (B35378) derivatives. smolecule.com Coumarins, which are benzopyran-2-ones, possess the core bicyclic structure and can be converted to chroman-3-ols through the reduction of both the lactone carbonyl and the α,β-double bond. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are capable of achieving this transformation. smolecule.com

In a related approach, modern photocatalysis has been employed in the reductive functionalization of coumarin-3-carboxylic acids. acs.org While this specific methodology leads to 4-substituted-chroman-2-ones, it highlights the utility of reductive strategies starting from coumarin platforms to access the chroman skeleton under mild conditions. acs.org

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular architectures in a single step, aligning with the principles of green chemistry by maximizing atom economy. sathyabama.ac.in The synthesis of the chroman nucleus can be accomplished via MCRs, for instance, through the reaction of a salicylaldehyde, an α,β-unsaturated carbonyl compound, and a nucleophile. smolecule.com These reactions assemble the chroman ring system by forming multiple bonds in a one-pot procedure. smolecule.comsathyabama.ac.in The versatility of MCRs allows for the generation of a wide library of substituted chroman derivatives by varying the starting components. mdpi.comresearchgate.net For example, a one-pot, three-component cyclocondensation between β-aryloxyquinoline-3-carbaldehydes, 4-hydroxycoumarins, and malononitrile (B47326) can yield complex pyrano[3,2-c]chromene derivatives. mdpi.com

While seeming counterintuitive for the synthesis of an alcohol, oxidative steps are crucial in certain strategies for constructing the chroman ring system. Often, an intermediate is formed which then undergoes oxidation to yield a stable chroman derivative. A notable example is a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.orgnih.gov This reaction first produces a chroman-2-ol (B1610262) intermediate. Subsequent oxidation of this hemiacetal, commonly using pyridinium (B92312) chlorochromate (PCC), yields the corresponding chroman-2-one. rsc.orgnih.gov While this specific sequence leads to a ketone at the 2-position, it demonstrates the tactical use of an oxidative step to forge the core benzopyran structure, which can be a precursor for further modifications to obtain other derivatives.

Multicomponent Reaction Approaches

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry has increasingly focused on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of this compound and its chiral derivatives.

Transition metals are widely used to catalyze the formation of complex organic molecules. msu.edufrontiersin.orgacs.org A recently developed method for the synthesis of this compound derivatives utilizes a copper-catalyzed intramolecular nucleophilic addition. nih.gov This strategy involves a reductive polarity reversal, where an aldehyde functions as an alkyl carbanion equivalent. nih.gov The reaction is facilitated by a copper catalyst in conjunction with an N-heterocyclic carbene (NHC) ligand under mild conditions, enabling the cyclization of a ketone with a tethered aldehyde to form the this compound structure containing a tertiary alcohol. nih.gov Palladium catalysis has also been extensively used in chroman chemistry, particularly in asymmetric allylic alkylation (AAA) reactions to create chiral chromanones and related structures. researchgate.netresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Chroman Derivatives

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper / NHC Ligand | Aldehyde-Ketones | This compound derivatives | nih.gov |

| Pd(PPh₃)₄ / Xphos | Alkenyl Bromides, Aldehydes | 4H-Chromen-4-ones | acs.org |

This table provides illustrative examples of catalyst systems and is not exhaustive.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has revolutionized asymmetric synthesis. semanticscholar.org It offers advantages such as low toxicity, stability, and operational simplicity compared to many metal-based catalysts. semanticscholar.orgmdpi.com The asymmetric synthesis of chiral chroman derivatives has been successfully achieved using various organocatalytic approaches. researchgate.net

A prominent strategy is the organocatalytic oxa-Michael addition. researchgate.net For example, a highly enantioselective and diastereoselective synthesis of polysubstituted chiral chromans has been developed through a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction. rsc.org This reaction, involving 2-hydroxynitrostyrenes and trans-β-nitroolefins, produces chromans with up to 99% enantiomeric excess (ee) and excellent diastereoselectivity (>20:1 dr). rsc.org Other organocatalysts, such as those based on cinchona alkaloids and thioureas, have also been employed in domino or cascade reactions to construct the chiral chroman scaffold with high stereocontrol. mdpi.comrsc.org

Table 2: Research Findings in Organocatalytic Asymmetric Synthesis of Chiral Chromans

| Organocatalyst Type | Reaction Type | Key Reactants | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Squaramide | Oxa-Michael-nitro-Michael | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | Up to 99% ee, >20:1 dr | rsc.org |

| Modularly Designed Organocatalysts (MDOs) | Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Up to 99% ee, up to 99:1 dr | rsc.orgnih.gov |

| Cinchona Alkaloid-Urea | Intramolecular Oxy-Michael Addition | Phenol with α,β-unsaturated ketone moiety | Optically active chromans | researchgate.net |

This table summarizes key findings from selected research on the asymmetric synthesis of the chroman core.

Microwave-Assisted and Green Chemistry Approaches in Chroman Derivative Synthesis

Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies. In the context of chroman derivative synthesis, microwave-assisted techniques and green chemistry principles have emerged as powerful tools to reduce reaction times, improve yields, and minimize waste.

Microwave irradiation has been successfully employed to accelerate the synthesis of various chroman precursors and related heterocyclic systems. For instance, the synthesis of 2-alkyl-substituted 4-chromanones, which can be subsequently reduced to this compound derivatives, has been optimized using microwave heating. A base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes under microwave irradiation at 170 °C for one hour afforded the desired chromanones in moderate to high yields (43-88%). acs.org This method significantly shortens the reaction time compared to conventional heating. acs.org Similarly, microwave assistance has been utilized in the synthesis of other chromene and chromanone derivatives, demonstrating its broad applicability in constructing the core chroman scaffold. mdpi.comresearchgate.netresearchgate.netorientjchem.org The key advantages of microwave-assisted synthesis include rapid and uniform heating, which can lead to enhanced reaction rates and cleaner reaction profiles. researchgate.net

Green chemistry approaches focus on the use of non-toxic catalysts, environmentally friendly solvents, and sustainable raw materials. researchgate.net In chroman synthesis, photocatalytic radical-initiated cascade cyclizations represent an elegant and green strategy. frontiersin.orgfrontiersin.org These reactions can proceed under mild, metal-free conditions using visible light as a renewable energy source. frontiersin.orgfrontiersin.org For example, a visible-light-driven photoredox-neutral alkene acylarylation has been developed to synthesize 3-(arylmethyl)chroman-4-ones from readily available cyanoarenes, avoiding the use of pre-functionalized and often unstable starting materials. frontiersin.orgfrontiersin.org Other green strategies include the use of water as a solvent and the application of organocatalysts, which are typically less toxic than their metal-based counterparts. researchgate.net

The following table summarizes examples of microwave-assisted and green chemistry approaches in the synthesis of chroman-related structures.

| Synthetic Approach | Starting Materials | Product Type | Key Features | Yield (%) | Reference |

| Microwave-Assisted Condensation | 2-Hydroxyacetophenones, Aliphatic Aldehydes | 2-Alkyl-4-chromanones | Diisopropylamine, EtOH, 170 °C, 1h | 43-88 | acs.org |

| Microwave-Assisted Diels-Alder | 2-Piperonylidene-1-tetralone, N-aryl maleimides | Tetrahydro-2H-benzo[h]chromene | AlCl₃, Dichloromethane | up to 92 | researchgate.net |

| Visible-Light Photocatalysis | Cyanoarenes, Alkenes | 3-(Arylmethyl)chroman-4-ones | Metal-free, mild conditions | Good | frontiersin.orgfrontiersin.org |

| Microwave-Assisted Cyclization | N-cinnamoylazoles, Phenols | Chromanones | Solvent-free or in Dichloromethane | 42-77 | researchgate.net |

Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance for accessing specific stereoisomers for pharmacological evaluation.

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In the synthesis of chroman-3-ols, controlling the stereochemistry at the C2 and C3 positions (for 2-substituted derivatives) or C3 and C4 positions is crucial.

One effective strategy involves the stereoselective epoxide-opening cyclization of ortho-(2,3-epoxyalkyl)phenols. This method has been used to synthesize (2S,3R)- and (2R,3R)-2,2-dialkylchroman-3-ols. The diastereoselectivity is dictated by the stereochemistry of the starting epoxy alcohol, which can be prepared from commercially available precursors like geraniol (B1671447) and nerol. thieme-connect.com The cyclization step, typically acid-catalyzed, proceeds with high diastereoselectivity. thieme-connect.com

Another powerful approach is the organocatalytic domino Michael/hemiacetalization reaction. The reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids, yields highly functionalized chroman-2-ols with excellent diastereoselectivity (up to 99:1 dr). nih.gov These intermediates can be further transformed into the desired this compound derivatives while retaining the established stereochemistry. Similarly, an intramolecular Michael-type cyclization of α-nitro aryl ketones bearing unsaturated ester units, catalyzed by KOtBu, provides 3,3-disubstituted 3-nitro-4-chromanones with high diastereoselectivity, which are precursors to polysubstituted chroman-3-ols. rsc.orgresearchgate.net

The reduction of 2-substituted chroman-4-ones often leads to the formation of cis-chroman-4-ols with high stereoselectivity due to the steric hindrance of the C2 substituent directing the hydride attack. arkat-usa.org

| Method | Substrates | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Reference |

| Epoxide-Opening Cyclization | ortho-(2,3-Epoxyalkyl)phenols | p-Toluenesulfonic acid | 2,2-Dialkylchroman-3-ols | High | thieme-connect.com |

| Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-Nitrovinyl)phenols | Quinidine thiourea/L-proline | cis-3,4-Disubstituted chroman-2-ols | up to 99:1 | nih.gov |

| Intramolecular Michael Cyclization | α-Nitro aryl ketones with unsaturated esters | KOtBu | 3,3-Disubstituted 3-nitro-4-chromanones | High | rsc.orgresearchgate.net |

Enantioselective Approaches to Optically Pure Chroman-3-ols

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Several strategies have been developed to access optically pure chroman-3-ols.

Asymmetric transfer hydrogenation of chroman-4-ones using Noyori-type ruthenium catalysts provides an efficient route to enantiomerically enriched chroman-4-ols. nih.gov For example, the reduction of 3-benzyl-chroman-4-ones using RuCl(p-cymene)[(R,R)-Ts-DPEN] in the presence of a formic acid/triethylamine mixture as a hydrogen source can yield (3R,4R)-3-benzyl-chroman-4-ols with high enantioselectivity. nih.gov Biocatalytic reductions using whole-cell systems, such as Lactobacillus paracasei, have also proven highly effective for the asymmetric reduction of prochiral chroman-4-ones to afford enantiopure (S)-chroman-4-ols (>99% ee) on a gram scale. nih.gov

Organocatalysis has also been instrumental in the enantioselective synthesis of chroman derivatives. The domino Michael/hemiacetalization reaction mentioned previously not only exhibits high diastereoselectivity but also excellent enantioselectivity (up to 99% ee) when chiral organocatalysts are employed. nih.gov Furthermore, a nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones using a P-chiral monophosphine ligand, (R)-AntPhos, has been developed to synthesize chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters with excellent yields and enantioselectivities (>99:1 er). chemrxiv.org

Enzymatic strategies, such as lipase-catalyzed kinetic resolutions of racemic chromanols or their precursors, offer another avenue to obtain optically pure compounds. researchgate.netnih.gov

| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| Asymmetric Transfer Hydrogenation | 3-Benzyl-chroman-4-one | RuCl(p-cymene)[(R,R)-Ts-DPEN] | (3R,4R)-3-Benzyl-chroman-4-ol | High | nih.gov |

| Whole-Cell Bioreduction | 6-Chlorochroman-4-one | Lactobacillus paracasei | (S)-6-Chlorochroman-4-ol | >99% ee | nih.gov |

| Organocatalytic Domino Reaction | Aliphatic aldehydes, (E)-2-(2-Nitrovinyl)phenols | Quinidine thiourea/L-proline | cis-3,4-Disubstituted chroman-2-ols | up to 99% ee | nih.gov |

| Nickel-Catalyzed Asymmetric Cyclization | Aryl chained alkynones | Ni(cod)₂ / (R)-AntPhos | Chiral 3-hydroxyl chroman derivatives | >99:1 er | chemrxiv.org |

Derivatization Strategies of the this compound Scaffold for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the this compound scaffold, derivatization strategies primarily focus on modifying the hydroxyl group at C3 and introducing a variety of substituents onto the chroman ring system.

Hydroxyl Group Functionalization

The hydroxyl group at the C3 position is a key site for functionalization. It can be readily modified to explore its role in target binding and to alter the physicochemical properties of the molecule, such as solubility and bioavailability.

Common derivatization reactions include esterification and etherification. For instance, chromanols have been esterified at the 3-hydroxy group with short-chain acids, and in some cases, these esters have been found to maintain or even enhance biological activity. researchgate.net Acetylation is another common transformation. thieme-connect.com The hydroxyl group can also be removed through dehydroxylation reactions, for example, by using triethylsilane and a Lewis acid like BF₃·Et₂O, to investigate the importance of this hydrogen-bonding moiety for activity. acs.org

| Reaction | Reagent(s) | Product | Purpose in SAR Studies | Reference |

| Esterification | Acyl chlorides, Carboxylic acids | 3-Acyloxy-chroman | Investigate effect of ester size and electronics | researchgate.net |

| Acetylation | Acetic anhydride | 3-Acetoxy-chroman | Masking the hydroxyl group | thieme-connect.com |

| Dehydroxylation | Triethylsilane, BF₃·Et₂O | Chroman | Determine the necessity of the hydroxyl group | acs.org |

Introduction of Diverse Substituents via Chemical Reactions

Introducing a wide range of substituents at various positions on the chroman ring is essential for comprehensive SAR studies. Synthetic modifications have been explored at positions 2, 3, 6, and 8 of the chroman scaffold. gu.se

For example, starting from chroman-4-ones, bromination at the 3-position allows for the subsequent introduction of various functional groups such as amino, cyano, or acetate (B1210297) groups through substitution reactions. gu.se The aromatic ring of the chroman scaffold can be functionalized using standard aromatic substitution reactions. For instance, methoxy (B1213986) groups can enhance lipophilicity, while hydroxyl groups can contribute to antioxidant activity through hydrogen donation. vulcanchem.com The development of versatile synthetic routes that allow for the late-stage introduction of diversity is highly valuable for medicinal chemistry programs. chemrxiv.orggu.se The synthesis of various substituted chroman derivatives allows for a systematic exploration of how different functional groups at specific positions influence the interaction with biological targets. chemrxiv.orgvulcanchem.com

Chemical Reactivity and Transformations of Chroman 3 Ol

Oxidation Reactions of the Chroman-3-ol System to Chroman-3-one (B94795)

The oxidation of the secondary alcohol in this compound to a ketone, chroman-3-one, is a fundamental transformation. This reaction is a key step in the synthesis of various biologically active molecules. smolecule.com

A range of oxidizing agents can be employed for this conversion. Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC), chromic acid (H₂CrO₄), and potassium permanganate (B83412) (KMnO₄). smolecule.comlibretexts.org PCC is a milder reagent, often preferred for its selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation, particularly in the absence of water. wikipedia.orgyoutube.commasterorganicchemistry.com Chromic acid, often generated in situ from chromium trioxide (CrO₃) and sulfuric acid, is a stronger oxidizing agent that can also effect this transformation. libretexts.orglibretexts.org Other reagents like Dess-Martin periodinane (DMP) and those used in Swern and Pfitzner-Moffatt oxidations also provide alternatives for this oxidation. wikipedia.orgmasterorganicchemistry.com

The choice of oxidant can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. For instance, in the synthesis of certain chroman aldehydes, oxidation of a this compound derivative with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been utilized. nih.gov

Table 1: Common Oxidizing Agents for the Conversion of this compound to Chroman-3-one

| Oxidizing Agent | Abbreviation | Typical Reaction Conditions | Notes |

| Pyridinium Chlorochromate | PCC | Dichloromethane (CH₂Cl₂) | Milder, selective oxidant. wikipedia.orgyoutube.com |

| Chromic Acid | H₂CrO₄ | Generated in situ (e.g., CrO₃/H₂SO₄ in acetone (B3395972) - Jones reagent) | Strong oxidant. libretexts.orglibretexts.org |

| Potassium Permanganate | KMnO₄ | Basic, acidic, or neutral conditions | Strong, less selective oxidant. masterorganicchemistry.com |

| Dess-Martin Periodinane | DMP | Dichloromethane (CH₂Cl₂) | Milder, non-chromium based oxidant. masterorganicchemistry.com |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Benzene | Used for specific derivatives. nih.govresearchgate.net |

Reduction Reactions Involving this compound Precursors and Products

The reduction of chroman-3-one to this compound is a reversible process and a common synthetic strategy. smolecule.com This reaction is typically achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for this purpose. For example, in the synthesis of 6-chloro-4-(furan-2-ylmethyleneamino)-2,2-dimethyl-2H-chromen-3-ol, a benzopyranone precursor was reduced to the corresponding 4-hydroxy benzopyran using sodium borohydride in methanol. researchgate.net

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the substitution pattern on the chroman ring. For instance, the reduction of chroman-3-spirocyclopropan-4-one with sodium borohydride has been shown to yield the chroman-4-ol with the hydride attacking from the more hindered side of the carbonyl group as the major product. rsc.org Furthermore, stereocontrolled reduction of 3-sulfonyl chromen-4-ones using NaBH₄/LiCl or Pd/C/H₂ can lead to different diastereomers of 3-sulfonyl chroman-4-ols. researchgate.net

The reduction of chromones can also lead to chroman-3-ols. For example, the hydroboration of chrom-2-ene, which can be formed from coumarin (B35378), followed by oxidation, yields this compound. publish.csiro.au

Substitution Reactions at the this compound Hydroxyl Moiety

The hydroxyl group at the C-3 position of this compound is a key site for functionalization through substitution reactions. smolecule.com This allows for the introduction of various groups, which can modulate the biological activity of the resulting derivatives.

Common substitution reactions include etherification and esterification. For instance, chromanols can be esterified at the 3-hydroxy group with short-chain acids, and these esters often retain biological activity. nih.gov The hydroxyl group can also be converted into a better leaving group to facilitate further nucleophilic substitution.

In some cases, the hydroxyl group is removed through dehydroxylation. This was demonstrated in the synthesis of 8-bromo-6-chloro-2-pentylchroman, where the intermediate chroman-4-ol was dehydroxylated using triethylsilane in the presence of boron trifluoride etherate (BF₃·Et₂O). acs.org

Ring Transformations and Rearrangement Reactions (e.g., Chromanol to Chromene Formation)

The this compound skeleton can undergo several ring transformations and rearrangement reactions, expanding its synthetic utility.

A significant reaction is the dehydration of chroman-3-ols to form chromenes. This elimination of water can be acid-catalyzed and leads to the formation of a double bond within the heterocyclic ring. nih.gov For instance, chroman-4-ols have been dehydrated to the corresponding chromenes. google.com The position of the resulting double bond can sometimes be controlled by the reaction conditions.

Ring-opening reactions are also possible. For example, the reaction of chromone-3-carboxylic acid with sodium hydroxide (B78521) can lead to the formation of ω-formyl-2-hydroxyacetophenone, indicating the opening of the pyran ring. researchgate.net Similarly, reactions of 3-formylchromone with certain secondary amines in ethanol (B145695) can result in enaminoketones, which are products of dihydropyran ring opening. d-nb.info

Rearrangement reactions can also occur. For example, the acid-catalyzed rearrangement of chroman-4-ols can lead to 3-substituted 2H-chromenes. rsc.org In another instance, the reaction of 3-iodochromone with primary amines can proceed through an addition of the nucleophile/ring-opening/ring-closing (ANRORC) rearrangement. acs.org

Mechanistic Investigations of this compound Reactions

The mechanisms of reactions involving the this compound system have been the subject of investigation to understand the reactivity and stereoselectivity observed.

Oxidation: The oxidation of alcohols by chromium(VI) reagents, such as chromic acid, generally involves the formation of a chromate (B82759) ester intermediate. libretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the chromium atom. youtube.com This is followed by the removal of a proton from the carbon bearing the hydroxyl group by a base (often water), leading to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV). libretexts.org

Reduction: The reduction of chromanones with hydride reagents like NaBH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.

Ring Transformations: Mechanistic studies on ring-opening and rearrangement reactions have provided insights into the reaction pathways. For example, the Brønsted acid-catalyzed intramolecular Friedel-Crafts alkylation of 2-(aryloxymethyl)-3-aryloxiranes to form trans-4-arylchroman-3-ols is proposed to proceed through the formation of a benzylic carbocation intermediate after protonation and opening of the epoxide ring. rsc.org The subsequent 6-exo-trig cyclization leads to the observed product.

Computational studies have also been employed to investigate the mechanistic features of reactions involving related chromane (B1220400) structures. sci-hub.se Radical/SET-based pathways have been suggested for certain photocatalytic reactions leading to chroman-4-ones. frontiersin.org

Structure Activity Relationship Sar Studies of Chroman 3 Ol Derivatives

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity of chroman-3-ol derivatives can be significantly modulated by the introduction, removal, or alteration of substituent groups on the core structure. Research has focused on modifications at the C-3 hydroxyl group, the C-4 position, and various positions on the aromatic ring (A-ring).

The C-3 position, characterized by its hydroxyl group, is a key site for modification. In the development of potassium channel activators, such as analogues of cromakalim, the hindered nature of the C-3 hydroxyl group affects its reactivity. rsc.org However, esterification of this 3-hydroxy group with short-chain acids was found to maintain the compound's antihypertensive activity. nih.gov Furthermore, replacing the hydroxyl group with other functionalities like fluorine, carbon, or nitrogen-containing residues has been a strategy to explore new chemical space and modulate activity. rsc.org In studies on Hsp90 inhibitors based on the Epigallocatechin-3-gallate (EGCG) scaffold, which contains a 3,5-dihydroxythis compound system, systematic investigation of all four rings and the linker demonstrated that a prenyl-substituted aryl ester of the this compound system represents a novel and active scaffold. nih.gov

Substituents at the C-4 position also play a pivotal role. For this compound based potassium channel activators, a secondary amine at the C-4 position is often preferred over a tertiary amine for optimal activity. unc.edu In one series of antihypertensive agents, a 4-(2-oxo-1-pyrrolidinyl) group was a key feature. nih.gov

Modifications on the aromatic A-ring have proven to be critical for potency. In the context of I(Ks) potassium channel blockers, the greatest influence on activity was observed with aromatic substituents, where alkoxy groups were found to be the most active. nih.gov For antihypertensive chroman-3-ols, strongly electron-withdrawing substituents at the C-6 position are required for optimal activity. nih.gov Conversely, replacing the 2-pyridone ring at C-6 with other heterocycles like 4-pyridone, pyrimidone, or pyridazinone maintained the activity. nih.gov

Table 1: Impact of Substituent Modifications on the Biological Activity of this compound Derivatives

| Position of Modification | Substituent/Modification | Observed Impact on Biological Activity | Target/Activity | Reference(s) |

|---|---|---|---|---|

| C-3 | Esterification (with short-chain acids) | Maintained antihypertensive activity | Potassium Channel Activation | nih.gov |

| C-3 | Replacement with F, C, or N groups | Explored to modulate activity | Potassium Channel Activation | rsc.org |

| C-3 | Prenyl substituted aryl ester | Identified as a novel, active scaffold | Hsp90 Inhibition | nih.gov |

| C-4 | Secondary Amine | Preferred over tertiary amine | Anticancer | unc.edu |

| C-6 | Strongly electron-withdrawing groups | Required for optimal activity | Antihypertensive | nih.gov |

| C-6 | Alkoxy groups | Found to be the most active substituents | I(Ks) Channel Blockade | nih.gov |

| C-6 | Replacement of 2-pyridone with other heterocycles | Maintained activity | Antihypertensive | nih.gov |

Influence of Stereochemistry on Structure-Activity Relationships

The three-dimensional arrangement of atoms (stereochemistry) in this compound derivatives is a determining factor in their interaction with biological targets and, consequently, their potency. The this compound core contains at least two chiral centers, at C-2 and C-3, and often a third at C-4, leading to multiple possible stereoisomers.

The relative stereochemistry between substituents, often described as cis or trans, significantly impacts biological activity. For instance, in a series of antiangiogenic 3-benzyl-chroman-4-ols, which are closely related to chroman-3-ols, the cis-disubstituted isomer exhibited strong activity, whereas the corresponding trans-isomer lost its inhibitory effect. nih.gov Similarly, in studies on EGCG analogues as Hsp90 inhibitors, the syn-stereochemistry was found to be crucial for activity, with the anti-isomer being less active. nih.gov The reduction of ketone precursors often leads to a mixture of cis and trans chromanols, necessitating careful separation and characterization to identify the more active isomer. nih.gov

The absolute configuration (the R/S designation at each chiral center) is also critical. A prominent example is the potent and selective I(Ks)-channel blocker HMR1556, a chromanol derivative, whose more active enantiomer was determined to have the (3R, 4S) absolute configuration. nih.gov This highlights that a specific spatial arrangement is necessary for optimal binding to the target protein. The stereochemistry at the C-2 position has been shown to determine the helicity of the chromane (B1220400) ring, which in turn can be correlated with the specific optical rotation of the molecule. mdpi.com

Table 2: Influence of Stereochemistry on the Biological Activity of this compound Derivatives

| Compound Class/Derivative | Stereoisomer Comparison | Finding | Biological Activity | Reference(s) |

|---|---|---|---|---|

| 3-Benzyl-chroman-4-ols | cis vs. trans | The cis isomer was highly active, while the trans isomer was not. | Antiangiogenic | nih.gov |

| EGCG Analogues (Hsp90 Inhibitors) | syn vs. anti | The syn isomer was more potent than the anti isomer. | Hsp90 Inhibition | nih.gov |

| I(Ks)-Channel Blocker (HMR1556) | Enantiomers | The (3R, 4S) enantiomer was identified as the more potent isomer. | I(Ks) Channel Blockade | nih.gov |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structures of compounds and their biological activities. This methodology is applied to predict the activity of new derivatives and to understand the physicochemical properties that govern their potency.

QSAR studies have been applied to series of potassium channel blockers, including chromanol derivatives, to provide guidelines for drug development. researchgate.net These studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity.

Commonly used modeling techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). frontiersin.org For a series of 3-iodochromone derivatives, an MLR model was found to be the most effective, achieving a high correlation coefficient (r²) of 0.943. frontiersin.org The descriptors identified as significant in such models provide insight into the features required for activity. For example, in the study of 3-iodochromones, descriptors such as DeltaEpsilonC (related to electronic properties), T_2_Cl_6 (a 2D topological descriptor), and ZCompDipole (dipole moment) were found to be major influencers of fungicidal activity. frontiersin.org

In the broader context of chromone (B188151) derivatives studied as anti-breast cancer agents, QSAR models have been developed to reveal vital structural features required for activity against hormone-dependent breast cancer. nih.gov These in-silico analyses, which can also include pharmacophore modeling and molecular dynamics simulations, support in-vitro findings and help refine compound structures to improve interactions with biological targets like the human estrogen receptor-α (hER-α). nih.gov Although these examples are not exclusively on chroman-3-ols, they demonstrate the powerful application of QSAR methodologies in understanding the SAR of the broader chromane and chromone families, providing a framework for future focused studies on this compound derivatives.

Molecular Mechanisms of Biological Activity and Interaction Studies in Vitro and Preclinical Models

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant properties of chroman-3-ol and its derivatives are a significant area of investigation. These compounds can neutralize harmful free radicals, which are implicated in cellular damage and various diseases. researchgate.netnih.gov The primary mechanisms behind this activity involve the donation of a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). nih.govontosight.ai The hydroxyl group on the chroman ring is a key functional group responsible for this free radical scavenging ability. smolecule.comontosight.ai

This compound derivatives have been shown to modulate the levels of intracellular ROS. nih.gov ROS, such as the superoxide (B77818) radical, are natural byproducts of cellular metabolism. mdpi.com However, their overproduction can lead to oxidative stress, a condition linked to various pathologies. mdpi.com Studies have shown that certain compounds containing the this compound structure can reduce the production of these reactive intermediates in cells like macrophages and microglia. nih.gov For instance, propentofylline, a xanthine (B1682287) derivative structurally related to this compound, has been observed to decrease the spontaneous production of ROS in microglial cells by approximately 30%. nih.gov This modulation of ROS levels is a key aspect of the antioxidant effect of these compounds. nih.gov

Glutathione (B108866) (GSH) is a crucial endogenous antioxidant that plays a vital role in cellular defense against oxidative stress. mdpi.commdpi.com It can directly neutralize free radicals and is a cofactor for several antioxidant enzymes. mdpi.com Some studies have investigated the interplay between this compound derivatives and GSH levels. While direct, significant alterations of GSH content by all chroman derivatives are not universally reported, the synergistic antioxidant effect of flavonoids (which can contain the this compound structure) in combination with glutathione has been observed. mdpi.compensoft.net The effectiveness of this synergy can depend on the specific flavonoid structure and the ratio of the flavonoid to glutathione. mdpi.com For example, taxifolin, which has a structure related to this compound, has demonstrated significant synergistic antioxidant activity when combined with glutathione. mdpi.com

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Anti-inflammatory Pathways and Enzyme Inhibition Mechanisms

Derivatives of this compound have demonstrated notable anti-inflammatory properties by interfering with various signaling pathways and inhibiting key enzymes involved in the inflammatory response. smolecule.comfrontiersin.org These compounds can modulate the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and leukotrienes. frontiersin.org

A specific and significant target for the anti-inflammatory action of some this compound derivatives is the enzyme 5-lipoxygenase (5-LO). frontiersin.org This enzyme is crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.net By inhibiting 5-LO, these compounds can effectively reduce the production of pro-inflammatory leukotrienes. researchgate.netnih.gov Research has identified that certain chromanol and chromenol derivatives can act as inhibitors of 5-LO, suggesting a direct mechanism for their anti-inflammatory effects. frontiersin.orggoogle.com Some novel catechol-substituted compounds, for example, have shown potent and selective inhibition of human 5-LO. nih.gov

Antimicrobial and Antiviral Activity Investigations

The this compound structure is a feature in various compounds that have been investigated for their ability to combat microbial and viral infections. smolecule.comresearchgate.net

Studies have shown that synthetic derivatives of chroman exhibit a range of antimicrobial activities. For instance, certain chroman carboxamide derivatives have been tested against various bacterial and fungal strains, with some compounds showing significant potency, particularly against gram-negative bacteria. researchgate.net Other research has focused on synthesizing new chromene derivatives, which have also demonstrated antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli. researchgate.net

In the realm of antiviral research, chroman derivatives have also been a subject of interest. For example, certain chroman aldehydes have been synthesized and evaluated for their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). nih.gov Additionally, a gallocatechin analogue containing a this compound structure, specifically (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate, has been identified through molecular modeling as a potential inhibitor of multiple targets of the SARS-CoV-2 virus. nih.gov Another study synthesized a coumarin-sulphonamide derivative that was found to inhibit the replication of Herpes Simplex Virus type-1 (HSV-1) at later stages of infection.

Modulation of Cellular and Subcellular Processes

Chroman derivatives can influence fundamental cellular pathways. For example, some flavonoids, which include the this compound structure, have been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and survival. nih.gov The ability of these compounds to interact with and modulate such signaling cascades highlights their potential to influence complex cellular behaviors.

At the subcellular level, chromanols have been found to interact with mitochondria. Specifically, synthetic chromanol derivatives have been shown to inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. researchgate.net This interaction can lead to a modulation of mitochondrial respiration and potentially affect the production of reactive oxygen species. nih.govresearchgate.net Furthermore, some chroman derivatives can influence intracellular calcium levels, a key second messenger involved in a vast array of cellular functions, from muscle contraction to gene expression. google.com

Induction of Apoptosis and Autophagy

Chroman-based structures have been shown to trigger programmed cell death, primarily apoptosis, in various cancer cell lines. This process is often initiated through the mitochondrial (intrinsic) pathway, although the extrinsic pathway may also be involved.

One study investigated a synthetic this compound derivative, (3R,4S)-2,2-dimethyl-6-nitro-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)this compound (C110g), in HeLa human cervical cancer cells. nih.gov This compound was found to suppress cell viability by inducing DNA damage and characteristic morphological changes associated with apoptosis. nih.gov The apoptotic signal was transduced via the mitochondrial pathway, confirmed by the cytoplasmic release of cytochrome c, activation of caspases-9 and -3, and an increased Bax/Bcl-2 protein ratio. nih.gov The activation of caspase-8 was also observed, suggesting a potential contribution from the extrinsic death receptor pathway. nih.gov

Similarly, other chroman derivatives have demonstrated pro-apoptotic capabilities. Analogs of 3-benzylidene chroman-4-one were shown to increase the sub-G0/G1 cell cycle populations and total apoptosis in MCF-7 breast cancer cells. tandfonline.com Furthermore, certain derivatives of 6H-Benzo[c]chromen-3-ol have been reported to induce apoptosis in breast cancer cell lines through mitochondrial-dependent mechanisms. The broader family of chromanols is recognized for its ability to interfere with signaling pathways involved in apoptosis and cell proliferation. nih.govresearchgate.net

The interplay between apoptosis and autophagy, another form of programmed cell death, is crucial for determining cell fate. nih.gov While some natural compounds can induce both processes, the specific mechanisms for chroman-3-ols are still under investigation. nih.govplos.orgplos.orgmdpi.com Studies on carnosol (B190744) and other compounds have shown that autophagy can be an early event that subsequently leads to apoptosis. plos.org

| Chroman Derivative | Cell Line | Key Apoptotic Findings | Source |

|---|---|---|---|

| (3R,4S)-2,2-dimethyl-6-nitro-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) this compound (C110g) | HeLa (Cervical Cancer) | Induces DNA damage; increases Bax/Bcl-2 ratio; releases cytochrome c; activates caspases-3, -8, and -9. | nih.gov |

| 3-Benzylidene chroman-4-one analogs | MCF-7 (Breast Cancer) | Increases sub-G0/G1 cell population and total apoptosis. | tandfonline.com |

| 6H-Benzo[c]chromen-3-ol derivatives | Breast Cancer Cell Lines | Induces apoptosis via mitochondrial pathways. |

Influence on Mitochondrial Function (e.g., Mitochondrial Complex III Activity, Mitochondrial Membrane Potential)

Mitochondria are central to cellular metabolism and play a pivotal role in the initiation of apoptosis. The function of these organelles is a key target for chromanol derivatives. nih.govresearchgate.net Dysfunctional mitochondria are a hallmark of numerous diseases, and restoring their function is a significant therapeutic goal. nih.govnih.govthno.org

Studies have demonstrated that chroman derivatives can directly impact mitochondrial integrity. For instance, the this compound derivative C110g was found to decrease the mitochondrial membrane potential in HeLa cells, a critical step that precedes the release of cytochrome c and subsequent caspase activation. nih.govresearchgate.net Another compound, S32, similarly induced a decrease in mitochondrial membrane potential in a time-dependent manner. researchgate.net The maintenance and restoration of mitochondrial function are considered key aspects of the neuroprotective effects observed with some chroman-based compounds. google.comnih.gov

The process of mitochondrial fission is essential for maintaining mitochondrial function; preventing it can lead to a loss of mitochondrial DNA, a decrease in respiration, and an increase in cellular reactive oxygen species (ROS). plos.org Research on benzo[c]chromene derivatives has shown their ability to induce apoptosis through mitochondrial pathways, underscoring the organelle's importance as a target.

| Chroman Derivative | Cell Line / Model | Effect on Mitochondrial Function | Source |

|---|---|---|---|

| (3R,4S)-2,2-dimethyl-6-nitro-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) this compound (C110g) | HeLa (Cervical Cancer) | Decreased mitochondrial membrane potential; induced cytoplasmic release of cytochrome c. | nih.govresearchgate.net |

| S32 (a trifluoromethyl benzopyran) | HeLa (Cervical Cancer) | Decreased mitochondrial membrane potential. | researchgate.net |

| 6H-Benzo[c]chromen-3-ol derivatives | Breast Cancer Cell Lines | Induces apoptosis via mitochondrial pathways. | |

| This compound derivatives | General | Involved in the maintenance of mitochondrial function. | google.com |

Mechanisms of Cellular Uptake for Chroman Derivatives

The cellular uptake of chroman derivatives is a critical factor determining their bioavailability and biological activity. The physicochemical properties of these molecules, particularly the structure of their side chains, influence how they are incorporated into cells. researchgate.net

The cellular uptake of nanoparticles, a related field of study, generally occurs through endocytosis, a process influenced by size, shape, and surface chemistry. nih.gov For chroman derivatives, particularly the vitamin E family (tocopherols and tocotrienols, which are based on a 6-chromanol core), the structure of the aliphatic side chain plays a defining role. Tocotrienols, which possess an unsaturated isoprenoid side chain, have a higher rate of incorporation into membranes and a faster initial cellular uptake compared to tocopherols (B72186), which have a saturated phytyl tail. researchgate.net This difference in uptake kinetics may contribute to the apparently higher cytoprotective capacity of tocotrienols in some experimental models. researchgate.net Once incorporated, these chromanols are distributed within the cell and can execute their functions, such as scavenging radicals to prevent lipid peroxidation. researchgate.net

Protein Binding and Receptor Interaction Studies (e.g., 5-HT1A receptor, Estrogen Receptor, Akt, Vanin-1, UDP-N-acetylmuramatel-alanine ligase, Lanosterol (B1674476) 14α-demethylase)

This compound and its derivatives are known to be promiscuous molecules that can bind to a variety of proteins, enzymes, and cellular receptors, thereby modulating their activity. nih.govresearchgate.net

5-HT1A Receptor: Several studies have identified chroman derivatives as potent ligands for the serotonin (B10506) 1A (5-HT1A) receptor. Novel 8-aryl and 8-aroyl substituted derivatives of 3-(dipropylamino)chroman show high affinity for these receptors. nih.gov Specifically, 5-methoxy-3-(di-n-propylamino)chroman (B18155) (5-MeO-DPAC) was identified as a highly selective ligand for 5-HT1A receptor sites in rat brain membranes, with greater selectivity than the reference ligand [3H]8-OH-DPAT. nih.gov Furthermore, lactam-fused chroman derivatives and other 3-amino-2H-1-benzopyran derivatives have also been developed as 5-HT1A receptor ligands. researchgate.netacs.org

Estrogen Receptor (ER): Computational docking analyses have predicted that 3-benzylidene chroman-4-one analogs exhibit excellent binding efficacy to the estrogen receptor, suggesting a potential mechanism for their antioxidant and anticancer activities. tandfonline.com

Akt: The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Computational analysis has shown that 3-benzylidene chroman-4-one analogs have excellent binding energy for the Akt enzyme. tandfonline.com In addition, a network pharmacology study predicted that the chroman-containing compound (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)chroman-7-ol could target PIK3CA, a key component of the pathway upstream of Akt. mdpi.com Another study identified that (6aR,11aR)-9,10-dimethoxy-6a,11a-dihydro-6H-benzofurano [3,2-c] chromen-3-ol has regulatory effects on Akt. researchgate.net

Vanin-1: Vanin-1 is an enzyme that hydrolyzes pantetheine (B1680023) and is implicated in oxidative stress and inflammation. nih.gov In silico studies have revealed that 3-benzylidene chroman-4-one analogs demonstrate excellent binding efficacy to vanin-1, which may contribute to their observed antioxidant properties. tandfonline.com

UDP-N-acetylmuramate-l-alanine ligase (MurC) and Lanosterol 14α-demethylase: Molecular docking studies have been performed on newly synthesized chromenol derivatives against microbial enzymes. frontiersin.orgresearchgate.netnih.gov These compounds were shown to interact with the active sites of both UDP-N-acetylmuramate-l-alanine ligase (MurC), a bacterial enzyme, and human lanosterol 14α-demethylase, an important fungal enzyme. frontiersin.orgresearchgate.net The interactions involved hydrogen bonds and pi-stacked interactions, with some compounds showing lower binding energies than the standard drug ampicillin, indicating strong binding potential. frontiersin.orgresearchgate.net

| Target Enzyme | Chroman/Chromenol Compound | Binding Energy (kcal/mol) | Standard Drug (Binding Energy) | Source |

|---|---|---|---|---|

| UDP-N-acetylmuramate-l-alanine ligase (MurC) | Compound 9 (an indole-based chromenol derivative) | -11.5 | Ampicillin (-8.0) | frontiersin.orgresearchgate.net |

| Human lanosterol 14α-demethylase | Compound 9 (an indole-based chromenol derivative) | -8.5 | Ampicillin (-8.1) | frontiersin.orgresearchgate.net |

Gene Expression Modulation by Chromanols

Beyond direct protein binding, chromanols can exert significant biological effects by modulating gene expression. nih.govresearchgate.net This regulation can occur at multiple levels, affecting transcription factors, signaling cascades, and the expression of specific genes involved in various cellular processes.

The most studied examples are the vitamin E isoforms (tocopherols and tocotrienols), which are derivatives of 6-chromanol. α-Tocopherol has been shown to regulate signal transduction cascades at both the mRNA and miRNA levels. mdpi.com It can suppress the expression of inflammatory mediators and adhesion molecules while inducing scavenger receptors. nih.gov Its regulatory effects also involve the modulation of transcription factors like NF-κB and the activity of enzymes such as protein kinase C. nih.govmdpi.com

Similarly, a tocotrienol-rich fraction was found to significantly reduce the gene expression of tyrosinase-related protein 2 (TYRP2) in skin melanocytes, which is involved in melanin (B1238610) synthesis. internationalscholarsjournals.com Other chromanol derivatives, such as 2,2,5,7,8-Pentamethyl-6-Chromanol, have been shown to modulate androgen receptor (AR) signaling, which inherently involves the regulation of AR-target genes. medchemexpress.com Network pharmacology approaches have also suggested that chroman-containing compounds from sources like Astragalus membranaceus can influence complex signaling networks, including the p53, VEGF, and PI3K-Akt pathways, which are heavily dependent on changes in gene expression. tmrjournals.com

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of chroman-3-ol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure. mdpi.com

In ¹H NMR spectra of this compound derivatives, the protons of the chroman core exhibit characteristic chemical shifts and coupling constants. For instance, in several chroman derivatives, the non-aromatic protons form an ABX system, which allows for the determination of their chemical shifts. scispace.com The protons at position 3 (A and B) and the proton at position 4 (X) can be distinguished based on their coupling patterns and chemical shifts. scispace.com The chemical shifts of the aromatic protons are typically observed in the range of τ 2.2-3.3. scispace.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the chroman ring and any substituents can be definitively assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. mdpi.comceon.rs For example, in some chroman-6-ol (B1254870) derivatives, the diastereotopic methyl groups at C2 can be distinguished in the ¹³C NMR spectrum. mdpi.com

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), HSQC, and HMBC are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex substituted this compound derivatives. ceon.rs These techniques reveal through-bond and through-space correlations between nuclei, providing a comprehensive picture of the molecular structure.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-2 | 4.15 - 4.23 | m | rsc.org | |

| H-3 | 3.97 - 4.12 | m | rsc.org | |

| H-4ax | ~2.9 | m | ||

| H-4eq | ~2.7 | m | ||

| Aromatic-H | 6.42 - 7.37 | m | rsc.org | |

| OH | ~2.1 | bs | rsc.org |

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-2 | 64.4 - 69.9 | rsc.org |

| C-3 | 43.2 - 50.2 | rsc.org |

| C-4 | 20.0 - 30.0 | |

| C-4a | ~116.0 | rsc.org |

| C-5 | ~114.6 | rsc.org |

| C-6 | ~122.5 | rsc.org |

| C-7 | ~128.6 | rsc.org |

| C-8 | ~117.2 | rsc.org |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of a synthesized compound. ceon.rs The fragmentation patterns observed in the mass spectrum, often obtained through electron ionization (EI), can offer valuable structural information. researchgate.netnih.gov Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. youtube.comstackexchange.com For chroman derivatives, fragmentation can involve the loss of fragments from the chroman moiety itself. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound samples and for separating mixtures of isomers. aocs.org Reversed-phase HPLC, often using a C18 column with a mobile phase such as acetonitrile/water or methanol/water, is commonly employed. aocs.org Detection is typically achieved using a UV detector, as chromanols absorb UV light. aocs.org For more sensitive and selective detection, fluorescence detection can be used, with excitation and emission wavelengths set appropriately for the specific chromanol derivative. aocs.org Chiral HPLC, utilizing a chiral stationary phase, is essential for the separation of enantiomers of chiral this compound derivatives, allowing for the determination of enantiomeric excess (ee). mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. rsc.org In the IR spectrum of this compound, a broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. Other key absorptions include those for aromatic C-H stretching (around 3100-3000 cm⁻¹), aliphatic C-H stretching (around 3000-2850 cm⁻¹), and the C-O-C asymmetric stretching of the pyran ring, which typically appears near 1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems. libretexts.org this compound and its derivatives exhibit absorption maxima in the UV region. The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic ring. jrespharm.comacs.org For example, the introduction of electron-withdrawing or electron-donating groups can cause a shift in the absorption wavelength. The UV-Vis spectrum is also utilized in HPLC detection. aocs.org

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound Scaffolds

| Spectroscopic Technique | Functional Group / Transition | Typical Absorption Range | Reference |

|---|---|---|---|

| IR Spectroscopy | O-H Stretch (Alcohol) | 3600-3200 cm⁻¹ (broad) | |

| IR Spectroscopy | C-O Stretch (Ether) | 1250 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* | ~270-290 nm | aocs.orgjrespharm.comacs.org |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.com For chiral this compound derivatives, single-crystal X-ray diffraction analysis can unambiguously establish the relative and absolute stereochemistry of all stereogenic centers. This technique has been used to determine the absolute configuration of various chromane (B1220400) derivatives. chim.it Obtaining single crystals of sufficient quality is a prerequisite for a successful X-ray crystallographic analysis.

Computational Chemistry Studies on Chroman 3 Ol

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of molecular systems like chroman-3-ol. cerist.dzresearchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for studying the complexities of this heterocyclic compound. researchgate.net

DFT calculations are used to investigate molecular geometries, vibrational spectra, and electronic properties. researchgate.net The choice of functional and basis set, such as B3LYP with 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. researchgate.netsciencepg.com For instance, studies on related chroman and chromone (B188151) derivatives have demonstrated the efficacy of the B3LYP-D3BJ approach in accurately replicating experimental geometric parameters. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is critical to its function. Computational studies focus on optimizing the molecular geometry to find the most stable arrangement of atoms. researchgate.net Conformational analysis of the chroman ring and the orientation of the hydroxyl group are of particular interest. rsc.org

Table 1: Examples of Computational Protocols for Conformational Analysis

| Computational Method | Basis Set | Key Findings |

| DFT | B3LYP/6-31+G(d,p) | Provided ensembles of conformers with NMR parameters in close agreement with experimental data for chroman-6-ol (B1254870) derivatives. rsc.org |

| DFT with Grimme's D3 correction | - | Improved the agreement between calculated relative Gibbs free energies and DFT/NMR-derived populations of conformers. rsc.org |

| MP2 | - | Confirmed the main findings obtained at the DFT level. rsc.org |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity of this compound. imperial.ac.uknumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining the molecule's reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and lower stability, which can be correlated with increased bioactivity due to enhanced intermolecular charge transfer. researchgate.net FMO analysis can predict whether reactions are thermally or photochemically allowed and provides a complementary approach to the Woodward-Hoffmann rules. imperial.ac.uk The electron density distribution in the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Key Concepts in FMO Analysis

| Concept | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy often indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy often indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. wuxiapptec.comscirp.orgunsw.edu.au The MEP surface displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. wuxiapptec.com

In the context of this compound, the MEP map would highlight the electron-rich oxygen atoms of the hydroxyl and ether groups as regions of negative potential (typically colored red or yellow), making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to deprotonation or hydrogen bonding with an acceptor. wuxiapptec.com This analysis provides insights into intermolecular interactions and the molecule's reactivity. scirp.org

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR Spectra)

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds. researchgate.netsns.it

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. researchgate.net Comparing the calculated shifts with experimental values can help confirm the proposed structure and conformational preferences. rsc.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netacs.org This can help to understand the electronic transitions occurring within the this compound structure.

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) spectrum. acs.org Comparing the calculated and experimental IR spectra can assist in the assignment of vibrational modes and confirm the presence of specific functional groups. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. wiley.commdpi.comnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net For this compound and its derivatives, molecular docking studies can identify potential biological targets and elucidate the key interactions that stabilize the protein-ligand complex. sciencescholar.usmdpi.com

These studies involve placing the this compound molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. psgcas.ac.in

Prediction of Binding Affinities and Interaction Mechanisms

Molecular docking simulations can predict the binding affinity of this compound derivatives to various protein targets. For example, studies on related chroman compounds have investigated their binding to enzymes like cyclooxygenase-2 (COX-2) and proteins involved in cancer and oxidative stress. sciencescholar.ustandfonline.com

In one study, derivatives of 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one were docked into the active site of COX-2, with some compounds showing good Moldock scores, indicating potential anti-inflammatory activity. sciencescholar.us Similarly, docking studies of chromone derivatives against the HERA and 3MNG proteins have been used to investigate their cytotoxic and antioxidant activities, respectively. d-nb.info The binding modes revealed by these studies, including hydrogen bonds and other interactions with active site amino acids, provide a basis for understanding their potential biological effects. d-nb.info For instance, a study on chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives showed that one compound exhibited a strong affinity for the gamma-secretase enzyme, forming conventional hydrogen bonds with serine and tryptophan residues. psgcas.ac.in

Molecular Dynamics (MD) Simulations for Dynamic Molecular Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and molecular systems. nih.gov By solving Newton's laws of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.gov The process begins with generating a computer model of the molecular system, often derived from experimental data like X-ray crystallography or Nuclear Magnetic Resonance (NMR), or from homology modeling. nih.gov Forces acting on each atom are then calculated using a force field, which is a set of parameters that approximate the potential energy of the system. nih.gov

In the context of chroman-containing compounds, MD simulations have been employed to investigate their dynamic stability and interactions with biological targets. For instance, a study on a chroman derivative, 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, utilized MD simulations to assess the stability of the compound when docked with the VEGFR-2 protein, a target in anti-angiogenic therapy. researchgate.net The simulations were conducted to understand the stability of the protein-ligand complex over a specific period. researchgate.net Such studies are crucial for verifying the results of molecular docking and for predicting the behavior of the ligand in a dynamic biological environment. mdpi.com

The stability of the complex during the simulation is often analyzed by calculating the Root Mean Square Deviation (RMSD). A stable RMSD value over the simulation time suggests that the ligand remains bound in a stable conformation within the protein's binding site. mdpi.com Other parameters such as the Radius of Gyration (rGyr), which indicates the compactness of the system, and the number of intramolecular hydrogen bonds, are also monitored to provide a comprehensive view of the complex's dynamics.

While direct MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the simulations performed on its derivatives provide a clear framework for how such studies could be conducted. For this compound, MD simulations could elucidate its conformational preferences, the dynamics of its hydroxyl group, and its interactions with solvent molecules or potential binding partners.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. mdpi.com |

| Radius of Gyration (rGyr) | Represents the root mean square distance of the atoms from their common center of mass, indicating the compactness of the molecule or complex. |

| Intramolecular Hydrogen Bonds | The number of hydrogen bonds within a molecule, which can influence its conformational stability. |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent, providing insights into its interaction with the surrounding environment. |

Applications of Machine Learning in this compound Research

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemical and drug discovery research to predict molecular properties, identify active compounds, and accelerate the design of new molecules. tamu.edursc.org ML algorithms can learn from large datasets of known molecules and their properties to make predictions for new, uncharacterized compounds. tamu.edu

In the realm of compounds structurally related to this compound, machine learning has been used in conjunction with other computational methods. For example, in a study on quinolinesulfonamide-triazole hybrids, ML was used to improve the classification of compounds as active or inactive, overcoming some of the limitations of molecular docking alone. mdpi.com This approach can enhance the efficiency of virtual screening campaigns to identify potential drug candidates. mdpi.com

The primary application of ML in chemical research involves Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. tamu.edumdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.com For this compound, ML-based QSAR models could be developed to predict its potential biological activities based on its structural features and comparison with large databases of bioactive molecules.

Several ML algorithms are commonly used in chemoinformatics: researchgate.net

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A supervised learning model that analyzes data for classification and regression analysis. mdpi.com

k-Nearest Neighbors (kNN): A simple algorithm that stores all available cases and classifies new cases based on a similarity measure. researchgate.net

Naive Bayes (NB): A classification technique based on Bayes' Theorem with an assumption of independence among predictors. researchgate.net

A typical workflow for applying machine learning in this compound research would involve:

Data Collection: Gathering data on chroman derivatives and other related flavonoids with known properties from databases like ChEMBL, PubChem, and DrugBank. mdpi.com

Descriptor Calculation: Converting the chemical structures into numerical descriptors that capture their physicochemical and topological features. mdpi.com

Model Training: Using an ML algorithm to train a model on the dataset of known compounds and their properties.

Model Validation: Assessing the predictive power of the model using external or internal validation sets.

Prediction: Applying the validated model to predict the properties or activities of this compound and its novel derivatives.

While specific machine learning studies focused solely on this compound are not prominent, the established methodologies in computational chemistry and drug discovery provide a clear roadmap for its future investigation. tamu.edumdpi.com These techniques hold the potential to rapidly screen for potential applications and guide experimental studies.

Supramolecular Chemistry and Host Guest Interactions of Chroman 3 Ol Derivatives

Formation of Inclusion Complexes (e.g., with Cyclodextrins)

The formation of an inclusion complex involves the insertion of a guest molecule, or a part of it, into the cavity of a host molecule like a cyclodextrin (B1172386). This process is a dynamic equilibrium, and the resulting complex is held together by non-covalent interactions. The primary driving force for complexation in aqueous solutions is the replacement of high-enthalpy water molecules from the hydrophobic CD cavity with a more hydrophobic guest molecule.

The suitability of this interaction depends on the relative size and geometry of the guest molecule and the cyclodextrin cavity. The most common natural cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which are composed of six, seven, and eight glucopyranose units, respectively, offering different cavity diameters.

Research has demonstrated the formation of inclusion complexes between chroman-3-ol derivatives and cyclodextrins. For instance, a chromenol-triazol hybrid, specifically racemic 2-tert-butyl-3-(1H-1,2,4-triazol-1-yl)-2H-chromen-2-ol, has been successfully complexed with β-cyclodextrin. researchgate.netscispace.com Methods such as co-precipitation, kneading, and co-evaporation are employed to prepare these solid inclusion complexes. researchgate.netscispace.com

The formation and stability of these complexes are often studied using phase solubility diagrams, a method developed by Higuchi and Connors. free.fr This analysis allows for the determination of the stoichiometry of the complex (the molar ratio of host to guest) and its apparent stability constant (Kst). A higher Kst value indicates a more stable complex. For most drug/cyclodextrin complexes, Kst values typically range from 50 to 5000 M-1. scielo.br

Studies on structurally related flavonoids, such as flavan-3-ols which share the chroman core, provide insight into the quantitative aspects of this complexation. Phase solubility studies have shown that flavan-3-ols like (+)-catechin and (-)-epigallocatechin (B1671488) gallate (EGCG) form stable 1:1 inclusion complexes with β-cyclodextrin. The stability constants for these interactions have been determined experimentally, illustrating the strength of the host-guest binding.

Table 1: Stability Constants for Inclusion Complexes of Flavan-3-ol (B1228485) Derivatives with β-Cyclodextrin

| Guest Compound (this compound derivative) | Host Compound | Stoichiometry (Guest:Host) | Stability Constant (Kst or K) (M-1) | Reference |

|---|---|---|---|---|

| (+)-Catechin | β-Cyclodextrin | 1:1 | 3542 | tandfonline.com |